![molecular formula C22H22N2O2S2 B2412000 3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-65-6](/img/structure/B2412000.png)
3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of pyrimidine derivatives, including thieno[3,2-d]pyrimidine compounds, involves multistep chemical reactions that yield compounds with diverse biological and pharmacological activities. For instance, Jadhav et al. (2022) explored the synthesis of novel oxo pyrimido pyrimidine derivatives through Claisen-Schmidt condensation reactions, guanidine nitrate treatment, and reactions with ethyl 2-cyano-3,3-bis(methylthio)acrylate under reflux conditions, resulting in compounds with potential biological applications (Jadhav et al., 2022).
Biological Applications
Thieno[3,2-d]pyrimidine derivatives have been investigated for their antifungal and antitumor properties. For example, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines, revealing some compounds with potent anticancer activity comparable to standard drugs (Hafez & El-Gazzar, 2017). Additionally, Bakhite et al. (2016) synthesized fused thieno[2,3-b] pyridine derivatives, including pyridothienopyrimidinones and pyridothienotriazinones, and assessed their antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Bakhite et al., 2016).
Chemical Reactivity Investigations
Investigations into the chemical reactivity of related compounds, such as those by Namazi et al. (2001), provide insights into the functional group transformations and the synthesis of new derivatives, further expanding the potential applications of these compounds in scientific research (Namazi et al., 2001).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-3-26-18-11-9-17(10-12-18)24-21(25)20-19(13-14-27-20)23-22(24)28-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRGGJUPRJMEBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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